

1-(3-(benzyloxy)phenyl)ethanone CAS number and structure

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Compound of Interest

Compound Name: 1-(3-(Benzyloxy)phenyl)ethanone

Cat. No.: B027096

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An In-Depth Technical Guide to 1-(3-(benzyloxy)phenyl)ethanone

This guide provides a comprehensive technical overview of **1-(3-(benzyloxy)phenyl)ethanone**, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications as a versatile building block.

Core Chemical Identity

1-(3-(benzyloxy)phenyl)ethanone, also known as 3'-benzyloxyacetophenone, is an aromatic ketone that features a benzyloxy substituent at the meta-position of the acetophenone core. This structure provides a unique combination of a reactive carbonyl group and a stable ether linkage, making it a valuable precursor for more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 34068-01-4^{[1][2][3][4][5]}

The molecular structure is depicted below:

Chemical Structure of 1-(3-(benzyloxy)phenyl)ethanone

Caption: Molecular structure of **1-(3-(benzyloxy)phenyl)ethanone**.

Physicochemical & Spectroscopic Data

A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1][3]
Molecular Weight	226.27 g/mol	[1][2][5]
Appearance	Liquid or low-melting solid	[3]
Melting Point	29-30 °C	[2]
Boiling Point	154 °C @ 0.3 mmHg	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Methanol	[2]
InChI Key	FGQMEAWGAUALJQ- UHFFFAOYSA-N	[3]
Canonical SMILES	<chem>CC(=O)C1=CC=CC(OCC2=C C=CC=C2)=C1</chem>	[1][3]

Spectroscopic data is critical for the unambiguous identification and quality control of the compound. Below are the expected characteristic signals.

Technique	Characteristic Signal & Interpretation
^1H NMR	~7.2-7.6 ppm: Multiplets corresponding to the 9 aromatic protons (phenyl and benzyl groups).~5.1 ppm: Singlet from the 2 benzylic protons (-O-CH ₂ -Ph).~2.6 ppm: Singlet from the 3 methyl protons (-C(=O)-CH ₃).
^{13}C NMR	~197 ppm: Carbonyl carbon of the ketone.~159 ppm: Aromatic carbon attached to the ether oxygen.~137, 136 ppm: Quaternary aromatic carbons.~129-120 ppm: Aromatic CH carbons.~70 ppm: Benzylic carbon (-O-CH ₂ -Ph).~27 ppm: Methyl carbon (-C(=O)-CH ₃).
FT-IR (cm ⁻¹)	~3030: Aromatic C-H stretch.~2930: Aliphatic C-H stretch.~1680: Strong C=O stretch (conjugated ketone).[6]~1580, 1480: Aromatic C=C stretches.~1250, 1050: C-O ether stretch.
Mass Spec (MS)	m/z = 226: [M] ⁺ molecular ion peak.

Synthesis Protocol: Williamson Ether Synthesis

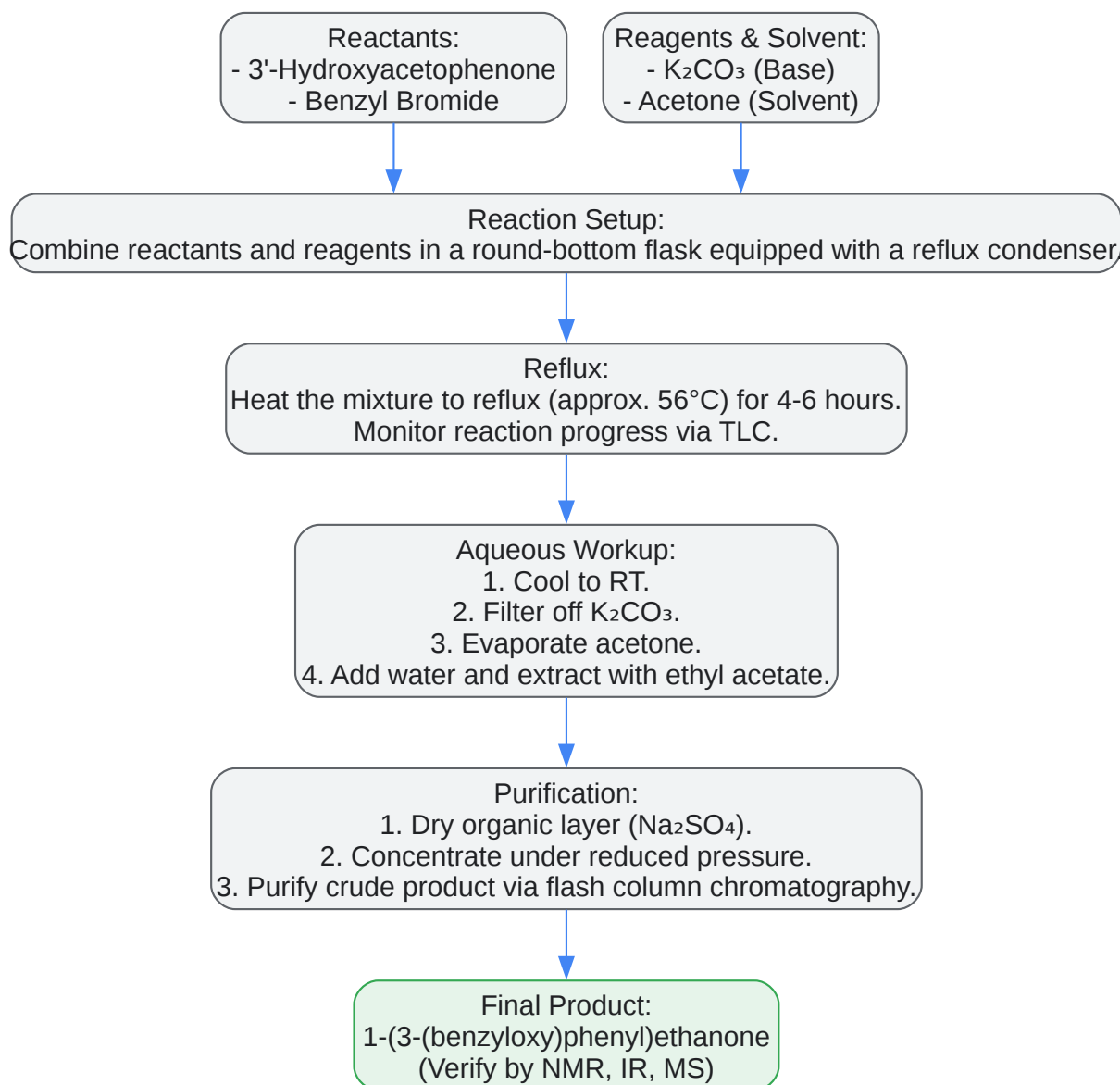
The most direct and reliable method for preparing **1-(3-(benzyloxy)phenyl)ethanone** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (3'-hydroxyacetophenone) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (benzyl bromide).

Expertise & Rationale:

- Starting Materials: 3'-Hydroxyacetophenone and Benzyl Bromide are chosen for their commercial availability and direct pathway to the target molecule.
- Base Selection: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the weakly acidic phenol but not so strong that it would promote side reactions involving the enolizable ketone.

- **Solvent Choice:** Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily dissolves the reactants and facilitates the nucleophilic attack without solvating the phenoxide anion too strongly.
- **Catalyst:** While not always necessary, a catalytic amount of sodium or potassium iodide can accelerate the reaction by in-situ formation of benzyl iodide via the Finkelstein reaction, as iodide is a better leaving group than bromide.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **1-(3-(benzyloxy)phenyl)ethanone**.

Step-by-Step Methodology

- **Reaction Setup:** To a 250 mL round-bottom flask, add 3'-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of hydroxyacetophenone).
- **Addition of Alkyl Halide:** While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of acetone, ~56°C). Maintain reflux with vigorous stirring for 4-6 hours.
- **Reaction Monitoring (Trustworthiness):** The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3'-hydroxyacetophenone spot and the appearance of a new, less polar product spot indicates reaction progression.
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
- **Solvent Removal & Extraction:** Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- **Purification (Self-Validation):** Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure **1-(3-(benzyloxy)phenyl)ethanone**.
- **Characterization:** Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and IR spectroscopy, comparing the obtained data with established values.

Applications in Drug Development and Research

1-(3-(benzyloxy)phenyl)ethanone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block. Its utility stems from the ability to chemically modify both the ketone and the aromatic rings.

- **Scaffold for Biologically Active Molecules:** The core structure is a precursor for synthesizing more complex molecules with potential therapeutic value. It is utilized in research for designing compounds with anti-inflammatory or central nervous system activities.[\[7\]](#)
- **Synthesis of Chalcones:** The ketone can undergo a Claisen-Schmidt condensation with an aldehyde to form chalcones. Chalcones are a class of compounds known for a wide range of biological activities, including anti-cancer properties.[\[8\]](#)
- **Precursor to Substituted Indanones:** This compound can be a starting point for synthesizing substituted indanones, which are known inhibitors of enzymes like monoamine oxidases (MAO), relevant in neurological disorders.[\[9\]](#)[\[10\]](#)
- **Protecting Group Strategy:** The benzyl ether serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions. It can be readily removed later in a synthetic sequence via catalytic hydrogenation to unmask the phenol for further functionalization.

Safety and Handling

As a laboratory chemical, **1-(3-(benzyloxy)phenyl)ethanone** requires careful handling in a controlled environment.

- **Hazard Identification:** The compound is classified as harmful if swallowed or inhaled.[\[3\]](#) It carries the GHS07 pictogram for being an irritant.[\[3\]](#)
- **Precautionary Measures:**
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[3\]](#)

- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.^{[1][12]}

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